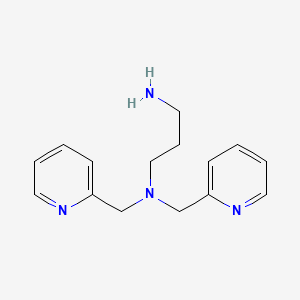
1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- is an organic compound with the molecular formula C15H20N4. It is a derivative of 1,3-propanediamine where the hydrogen atoms on the nitrogen atoms are replaced by 2-pyridinylmethyl groups. This compound is known for its applications in coordination chemistry and as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- can be synthesized through a multi-step process involving the reaction of 1,3-propanediamine with 2-pyridinecarboxaldehyde. The reaction typically occurs in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. The purification of the product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the pyridinylmethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents like ethanol or methanol.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Compounds with different functional groups replacing the pyridinylmethyl groups.
Scientific Research Applications
1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- involves its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atoms in the pyridinylmethyl groups can donate electron pairs to metal ions, forming stable complexes. These complexes can participate in various chemical reactions, including catalysis and redox processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N’-bis(2-aminoethyl)-: Similar in structure but with aminoethyl groups instead of pyridinylmethyl groups.
N,N,N’,N’-Tetrakis(2-pyridinylmethyl)-1,3-propanediamine: Contains four pyridinylmethyl groups instead of two.
Uniqueness
1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- is unique due to its specific structure, which allows it to form stable complexes with metal ions. This property makes it valuable in coordination chemistry and various applications in research and industry .
Properties
IUPAC Name |
N',N'-bis(pyridin-2-ylmethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c16-8-5-11-19(12-14-6-1-3-9-17-14)13-15-7-2-4-10-18-15/h1-4,6-7,9-10H,5,8,11-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFHHQYQNORFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCCN)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477318 |
Source


|
| Record name | 1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199117-05-0 |
Source


|
| Record name | 1,3-Propanediamine, N,N-bis(2-pyridinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














